Ginsenosid RG1

Übersicht

Beschreibung

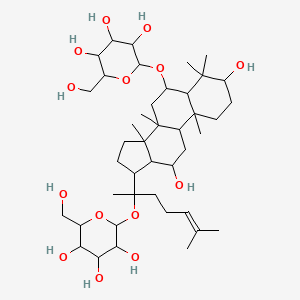

Ginsenosid Rg1 ist eine bioaktive Verbindung, die in der Wurzel der Ginsengpflanze vorkommt, insbesondere in Panax ginsengThis compound wurde umfassend auf seine potenziellen therapeutischen Vorteile untersucht, insbesondere in den Bereichen Neurologie, Immunologie und Onkologie .

Wissenschaftliche Forschungsanwendungen

Ginsenosid Rg1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neurologie: Es hat sich gezeigt, dass es neuroprotektive Wirkungen hat, die potenziell Erkrankungen wie Alzheimer und Depressionen zugute kommen

Immunologie: This compound kann Immunreaktionen modulieren, was es bei der Behandlung von Autoimmunerkrankungen nützlich macht.

Onkologie: Es hat Antikrebs-Eigenschaften und kann die Proliferation von Krebszellen hemmen.

Kardiologie: This compound kann die Herz-Kreislauf-Gesundheit verbessern, indem es Blutgefäße erweitert und oxidativen Stress reduziert.

Wirkmechanismus

This compound übt seine Wirkungen durch mehrere molekulare Ziele und Pfade aus:

Neuroprotektion: Es erhöht die Expression von Nervenwachstumsfaktoren und reduziert Neuroinflammation.

Entzündungshemmung: This compound hemmt den nukleären Faktor-Kappa B (NF-κB)-Signalweg und reduziert Entzündungen.

Antioxidation: Es erhöht die Aktivität von antioxidativen Enzymen und schützt Zellen vor oxidativem Schaden.

Apoptose-Inhibition: This compound hemmt die Apoptose durch Modulation der Expression von Bcl-2- und Bax-Proteinen.

Wirkmechanismus

Target of Action

Ginsenoside RG1, a major active component of ginseng, has been found to interact with several targets. One of its primary targets is the Solute Carrier Organic Anion Transporter Family Member 1B3 . It also interacts with the Epidermal Growth Factor Receptor (EGFR) and Activator of Transcription 1 (STAT1) . These targets play crucial roles in various biological processes, including cell signaling, metabolism, and immune response .

Mode of Action

Ginsenoside RG1 exerts its effects through multiple mechanisms. It has been shown to improve spatial learning and increase hippocampal synaptophysin levels in mice, demonstrating estrogen-like activity . It also enhances neural plasticity, increases the proliferation and differentiation of neural progenitor cells, and inhibits apoptosis . Furthermore, RG1 can modulate vesicular dopamine storage and release during exocytosis, which may be related to the activation of protein kinases .

Biochemical Pathways

Ginsenoside RG1 affects several biochemical pathways. It has been suggested that RG1 may regulate hepatocyte metabolism through the ECM–Receptor and the PI3K-AKT pathway . It also modulates the mitogen-activated protein kinase (MAPK) family and nuclear factor-κB (NF-κB) in neurological diseases . Additionally, RG1 activates the Akt/GSK-3β pathway through P2X7 receptors .

Pharmacokinetics

The absorption of Ginsenoside RG1 is fast in the gastrointestinal tract . It is metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood .

Result of Action

Ginsenoside RG1 has been shown to have multiple beneficial effects. It can enhance learning and memory, improve cognitive impairment , and exert neuroprotective effects against neurodegenerative diseases . It also has anti-inflammatory and antioxidant activities . Moreover, RG1 treatment has been found to attenuate liver damage from oxidative stress, reduce hepatic fat accumulation, promote hepatic glycogen synthesis, and attenuate peripheral blood low-density lipoprotein (LDL), cholesterol (CHO), and triglycerides (TG) levels .

Biochemische Analyse

Biochemical Properties

Ginsenoside RG1 interacts with various enzymes, proteins, and other biomolecules. It appears to affect multiple pathways, making its effects complex and difficult to isolate . Ginsenoside RG1 demonstrates estrogen-like activity and improves spatial learning and increases hippocampal synaptophysin level in mice .

Cellular Effects

Ginsenoside RG1 has been shown to have significant effects on various types of cells and cellular processes. It has been found to produce antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway . Ginsenoside RG1 also regulates the proliferation, differentiation, aging, and apoptosis of Mesenchymal Stem Cells (MSCs), thus affecting tissue repair in the body .

Molecular Mechanism

Ginsenoside RG1 exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit autophagy and endoplasmic reticulum stress to protect cardiac function . It also regulates the NLRP-3 signaling pathway and improves blood sugar in diabetic rats . Furthermore, it has been found to bind to the Solute carrier organic anion transporter family member 1B3 .

Temporal Effects in Laboratory Settings

Over time, Ginsenoside RG1 has been observed to have various effects in laboratory settings. For instance, it has been shown to elevate cell viability, decrease levels of malondialdehyde and intracellular reactive oxygen species, enhance the activity of superoxide dismutase and glutathione, and decrease the release of cytochrome-c .

Dosage Effects in Animal Models

The effects of Ginsenoside RG1 vary with different dosages in animal models. For instance, Ginsenoside RG1 has been found to significantly alleviate ischemic injury in tMCAO rats when administered at a dose of 20 mg/kg . It does not cause hyperglycemia or osteoporosis as seen with dexamethasone .

Metabolic Pathways

Ginsenoside RG1 is involved in various metabolic pathways. It has been found to regulate gut microbiota and affect Taurine and Mannose 6-phosphate metabolism . It also produces antioxidant and hepatoprotective effects by inducing the Keap1-Nrf2-ARE signaling pathway .

Transport and Distribution

Ginsenoside RG1 is transported and distributed within cells and tissues in various ways. It has been found that adrenaline enhances the absorption of Ginsenoside RG1 by regulating sodium-dependent glucose co-transporter 1 . After intravenous administration, Ginsenoside RG1 and its metabolites are well distributed to the tissues analyzed except for the brain .

Subcellular Localization

The subcellular localization of Ginsenoside RG1 and its effects on activity or function are complex. Ginsenoside RG1 has been found to downregulate the expression of EGFR . It also preserves glucagon-impaired Akt activation partly by binding to Akt at the Ser473 site .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ginsenosid Rg1 kann durch verschiedene Verfahren synthetisiert werden, darunter chemische Synthese und Biotransformation. Ein übliches Verfahren umfasst die Hydrolyse von Ginsenosid Re unter Verwendung spezifischer Enzyme zur Herstellung von this compound . Die Reaktion findet typischerweise in einem schwach sauren Milieu bei einer Temperatur von etwa 37 °C statt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet oft die Extraktion und Reinigung aus Ginsengwurzeln. Der Prozess umfasst das Dämpfen und Trocknen der Ginsengwurzeln, um die Konzentration der Ginsenoside zu erhöhen . Anschließend wird die Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, um this compound zu isolieren und zu reinigen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen in this compound modifizieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen des Ginsenosidmoleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid wird häufig als Reduktionsmittel verwendet.

Substitution: Verschiedene Säuren und Basen können verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Ginsenosid-Derivate, die möglicherweise unterschiedliche pharmakologische Eigenschaften haben .

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenoside Rg1 undergoes various chemical reactions, including:

Oxidation: Ginsenoside Rg1 can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in ginsenoside Rg1.

Substitution: Substitution reactions can occur at the hydroxyl groups of the ginsenoside molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various ginsenoside derivatives, which may have different pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ginsenosid Rb1: Ein weiteres wichtiges Ginsenosid mit ähnlichen neuroprotektiven und entzündungshemmenden Eigenschaften.

Ginsenosid Rg3: Bekannt für seine Antikrebswirkung, insbesondere bei der Hemmung des Tumorwachstums.

Ginsenosid Rh1: Zeigt neuroprotektive und entzündungshemmende Aktivitäten.

Einzigartigkeit

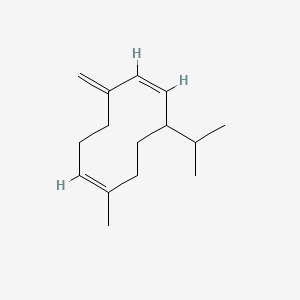

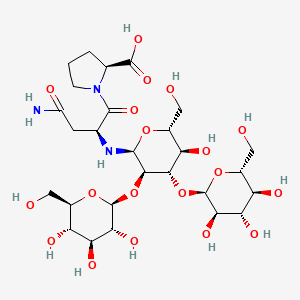

Ginsenosid Rg1 ist einzigartig aufgrund seiner starken neuroprotektiven Wirkungen und seiner Fähigkeit, kognitive Funktionen zu verbessern. Es hat auch eine einzigartige chemische Struktur mit zwei Zuckermolekülen, die an das Dammaran-Gerüst gebunden sind, was es von anderen Ginsenosiden unterscheidet .

Eigenschaften

IUPAC Name |

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURJSTAIMNSZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865050 | |

| Record name | 20-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22427-39-0 | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196.5 °C | |

| Record name | Ginsenoside A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)

![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)

![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)